N-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide
Description
This compound features a 2,5-dioxopyrrolidin-3-yl core substituted with two 4-methoxyphenyl groups and an acetamide moiety.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-13(23)21(14-4-8-16(26-2)9-5-14)18-12-19(24)22(20(18)25)15-6-10-17(27-3)11-7-15/h4-11,18H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBRSHODYUEYQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC(=O)N(C1=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide typically involves the reaction of 4-methoxyaniline with succinic anhydride to form an intermediate, which is then reacted with acetic anhydride. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
N-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. The methoxyphenyl groups may interact with enzymes or receptors, modulating their activity. The dioxopyrrolidinyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Core Structure Variations
a. Pyrrolidin-dione vs. Triazinone Derivatives Compound 20a () contains a pyrrolo[1,2-d][1,2,4]triazin-4-one core instead of dioxopyrrolidin. In contrast, the dioxopyrrolidin ring in the target compound offers conformational rigidity and hydrogen-bonding via carbonyl groups .
b. Benzothiazole Acetamides EP3348550A1 () describes benzothiazole-linked acetamides (e.g., N-(6-methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide). The benzothiazole moiety introduces a fused aromatic system, enhancing planarity and electron-deficient character compared to the non-aromatic dioxopyrrolidin core .
Substituent Effects
a. Methoxy vs. Electron-Withdrawing Groups
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () replaces methoxy with chloro and nitro groups. These electron-withdrawing substituents reduce electron density on the aromatic ring, increasing reactivity in electrophilic substitutions. The target compound’s methoxy groups, being electron-donating, may stabilize the aromatic system and improve metabolic stability .
b. Sulfonyl vs. Acetamide Linkages Compounds 38–40 () feature sulfonyl-linked quinazoline groups (e.g., N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide). The sulfonyl group enhances polarity and hydrogen-bonding capacity, which may explain their superior anti-cancer activity compared to simpler acetamides.
Pharmacological Implications
a. Anti-Cancer Activity highlights that sulfonyl-linked acetamides (e.g., 38–40) exhibit notable activity against HCT-1, MCF-7, and PC-3 cancer cell lines. The target compound’s dioxopyrrolidin core and dual methoxyphenyl groups may confer distinct mechanisms of action, such as protease inhibition or kinase modulation, though experimental validation is needed .
b. Synthetic Accessibility
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () is synthesized via acetylation of a sulfonamide precursor. Similarly, the target compound could be synthesized through nucleophilic substitution or ring-closing reactions, leveraging its methoxyphenyl substituents for regioselective modifications .
Physicochemical Properties and ADME Profiles
The target compound’s high logP suggests favorable membrane permeability but may limit aqueous solubility. Its hydrogen-bonding capacity (5 acceptors) could facilitate target engagement, contrasting with compound 20a’s higher polarity due to the triazinone core .
Biological Activity
N-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide, a compound with significant potential in medicinal chemistry, is derived from the pyrrolidine framework, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 318.34 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that derivatives of the pyrrolidine structure exhibit antimicrobial properties. A study on similar compounds demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 µg/mL, showing moderate to good activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a related compound was shown to inhibit cell proliferation in colorectal cancer cell lines (SW480 and HCT116) with IC values of 2 µM and 0.12 µM, respectively . This suggests that similar structural analogs may exhibit potent anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrrolidine derivatives are known to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Interaction with Cellular Receptors : The compound may interact with specific receptors involved in cellular signaling pathways that regulate growth and apoptosis.
Study 1: Antimicrobial Efficacy
A series of pyrrolidine derivatives were synthesized and tested for antimicrobial activity. The results indicated that several compounds exhibited MIC values comparable to standard antibiotics like ampicillin. Notably, compounds with methoxy substitutions showed enhanced activity against E. coli .
Study 2: Anticancer Activity
In a study focusing on the anticancer properties of related compounds, it was found that certain derivatives effectively inhibited Wnt-dependent transcription in cancer cells. The study highlighted the potential of these compounds as leads for developing new cancer therapies .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
